

characterization data for 6-Benzylxy-1-BOC-indole-2-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Benzylxy-1-BOC-indole-2-boronic acid*

Cat. No.: *B1290102*

[Get Quote](#)

Technical Guide: 6-Benzylxy-1-BOC-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization data for **6-Benzylxy-1-BOC-indole-2-boronic acid**, a key intermediate in synthetic organic chemistry and medicinal chemistry. Due to the limited availability of public experimental data, this document combines known physicochemical properties with generalized experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Physicochemical Properties

6-Benzylxy-1-BOC-indole-2-boronic acid is a crystalline powder at room temperature.^[1] Its key identifying information and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	850568-66-0	[1]
Molecular Formula	C ₂₀ H ₂₂ BNO ₅	[1]
Molecular Weight	367.21 g/mol	[1]
Purity	≥97%	[1]
Appearance	Crystalline powder	[1]
Storage	Refrigerator (+4°C)	[1]

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data for **6-Benzylxy-1-BOC-indole-2-boronic acid** is not widely available in published literature. This section outlines the standard analytical techniques used for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **6-Benzylxy-1-BOC-indole-2-boronic acid**, ¹H, ¹³C, and ¹¹B NMR would be essential for confirming its structure.

2.1.1. Predicted ¹H and ¹³C NMR Data

While experimental spectra are not available, predicted NMR data can serve as a useful reference. The following table presents predicted chemical shifts for the key protons and carbons of the molecule. Disclaimer: These are theoretical predictions and may differ from experimental values.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Indole Protons: Aromatic protons on the indole core are expected in the range of 7.0-8.0 ppm. The proton at position 3 would likely appear as a singlet.	Indole Carbons: Aromatic carbons of the indole ring are expected between 110-140 ppm. The carbon bearing the boronic acid group (C2) would be significantly downfield.
Benzyl Protons: The methylene protons (-CH ₂ -) of the benzyl group would likely appear as a singlet around 5.1 ppm. The aromatic protons of the phenyl ring would be in the 7.3-7.5 ppm region.	Benzyl Carbons: The methylene carbon (-CH ₂ -) is expected around 70 ppm. The aromatic carbons of the phenyl ring would appear in the 127-137 ppm range.
BOC Protons: The tert-butyl protons of the BOC protecting group would appear as a characteristic singlet around 1.6 ppm.	BOC Carbons: The quaternary carbon of the tert-butyl group is expected around 84 ppm, and the methyl carbons around 28 ppm. The carbonyl carbon of the BOC group would be in the 150 ppm region.
B(OH) ₂ Protons: The hydroxyl protons of the boronic acid are typically broad and may exchange with solvent, making them difficult to observe.	

2.1.2. Experimental Protocol for NMR Analysis

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve 5-10 mg of **6-Benzyl-1-BOC-indole-2-boronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

- ^{11}B NMR: Acquire a boron spectrum to confirm the presence and environment of the boron atom. The chemical shift for trigonal boronic acids typically appears in the range of 27-33 ppm.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

2.2.1. Expected Mass Spectrometry Data

- Molecular Ion (M^+): The nominal mass of the molecule is 367. The exact mass would be determined by high-resolution mass spectrometry (HRMS).
- Major Fragments: Common fragmentation patterns for N-BOC protected indoles include the loss of the BOC group ($\text{M} - 100$) and further fragmentation of the indole and benzyloxy moieties.

2.2.2. Experimental Protocol for MS Analysis

A general procedure for acquiring mass spectra using Electrospray Ionization (ESI) is as follows:

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use an ESI-mass spectrometer.
- Analysis: Infuse the sample solution directly into the ion source or inject it via an HPLC system.
- Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule $[\text{M}+\text{H}]^+$ and deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.

Melting Point

The melting point is a key physical property that indicates the purity of a crystalline solid.

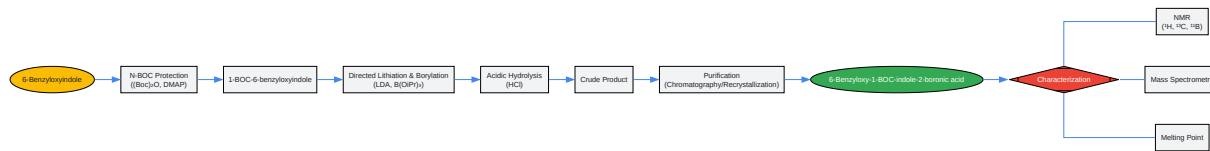
2.3.1. Experimental Protocol for Melting Point Determination

- Sample Preparation: Place a small amount of the crystalline powder into a capillary tube.
- Instrumentation: Use a standard melting point apparatus.
- Measurement: Heat the sample slowly (e.g., 1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **6-Benzylxy-1-BOC-indole-2-boronic acid** is not readily available in the searched literature, a general and plausible synthetic route can be adapted from known procedures for similar indole-2-boronic acids. The synthesis generally involves the protection of the indole nitrogen, followed by directed lithiation and borylation.

General Synthetic Protocol


- Starting Material: 6-Benzylxyindole.
- N-BOC Protection:
 - Dissolve 6-Benzylxyindole in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
 - Add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
 - Stir the reaction at room temperature until completion (monitored by TLC).
 - Work up the reaction by washing with aqueous acid and brine, drying the organic layer, and concentrating under reduced pressure to yield 1-BOC-6-benzylxyindole.
- Directed Lithiation and Borylation:

- Dissolve the 1-BOC-6-benzylxyindole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the C2 position of the indole.
- After stirring for a period, add an electrophilic boron source, such as triisopropyl borate.
- Allow the reaction to warm to room temperature.
- Quench the reaction with an aqueous acid (e.g., 1 M HCl) to hydrolyze the borate ester to the boronic acid.

- Purification:
 - Extract the product into an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **6-Benzylxy-1-BOC-indole-2-boronic acid**.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **6-Benzylxy-1-BOC-indole-2-boronic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic and characterization workflow for the target compound.

Conclusion

This technical guide consolidates the available physicochemical data for **6-BenzylOxy-1-BOC-indole-2-boronic acid** and provides generalized yet detailed protocols for its synthesis and characterization. While a complete experimental dataset is not publicly available, the information and methodologies presented herein offer a solid foundation for researchers working with this important chemical intermediate. It is recommended that researchers independently verify the structure and purity of this compound using the analytical methods outlined in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rheniumshop.co.il [rheniumshop.co.il]
- To cite this document: BenchChem. [characterization data for 6-BenzylOxy-1-BOC-indole-2-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1290102#characterization-data-for-6-benzylOxy-1-BOC-indole-2-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com